molecular formula C15H22ClNO2 B1668981 Ciclafrine hydrochloride CAS No. 51222-36-7

Ciclafrine hydrochloride

Cat. No.: B1668981
CAS No.: 51222-36-7
M. Wt: 283.79 g/mol
InChI Key: STXBXEFXNOZIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciclafrine hydrochloride is a sympathomimetic phenethylamine and antihypotensive agent. It belongs to the class of hemiaminal ethers and was never marketed. The compound is known for its potential therapeutic applications, particularly in the management of hypotension.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciclafrine hydrochloride can be synthesized through the reaction of norfenefrine with cycloheptanone. The process involves the formation of a hemiaminal ether linkage, which is a key structural feature of the compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ciclafrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ciclafrine hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study hemiaminal ether chemistry and its reactivity.

    Biology: Investigated for its effects on biological systems, particularly its sympathomimetic activity.

    Medicine: Explored for potential therapeutic uses in managing hypotension and other cardiovascular conditions.

    Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

Ciclafrine hydrochloride exerts its effects by stimulating adrenergic receptors, leading to increased sympathetic nervous system activity. This results in vasoconstriction and an increase in blood pressure. The molecular targets include alpha and beta-adrenergic receptors, which are part of the G-protein-coupled receptor family.

Comparison with Similar Compounds

Similar Compounds

    Norfenefrine: A precursor in the synthesis of ciclafrine hydrochloride, also a sympathomimetic agent.

    Phenylephrine: Another sympathomimetic compound used to treat hypotension.

    Ephedrine: A compound with similar adrenergic activity, used in various medical applications.

Uniqueness

This compound is unique due to its hemiaminal ether structure, which distinguishes it from other sympathomimetic agents. This structural feature may contribute to its specific pharmacological profile and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

51222-36-7

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15;/h5-7,10,14,16-17H,1-4,8-9,11H2;1H

InChI Key

STXBXEFXNOZIMS-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl

Canonical SMILES

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ciclafrine hydrochloride;  W 43026a;  W-43026a;  W43026a.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclafrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Ciclafrine hydrochloride
Reactant of Route 3
Ciclafrine hydrochloride
Reactant of Route 4
Ciclafrine hydrochloride
Reactant of Route 5
Ciclafrine hydrochloride
Reactant of Route 6
Ciclafrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.